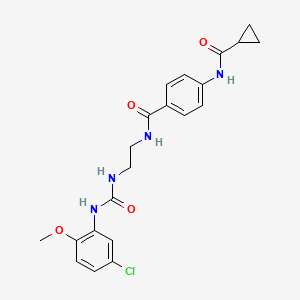
N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a useful research compound. Its molecular formula is C21H23ClN4O4 and its molecular weight is 430.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and other diseases influenced by kinase activity. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including:
- Chloro and methoxy substituents on the phenyl ring.
- Ureido and carboxamide linkages that enhance its interaction with biological targets.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases. For instance, bis-aryl urea derivatives have been shown to inhibit LIM kinases with high selectivity and potency (IC50 values < 25 nM), which is crucial for regulating cellular processes such as migration and invasion in cancer cells .
Inhibition of Kinase Activity
The compound has demonstrated significant inhibition of LIM kinases, which are involved in actin dynamics. This inhibition leads to reduced phosphorylation of cofilin, a protein that regulates actin filament turnover. In vitro studies showed that related compounds effectively inhibited cell invasion and migration in prostate cancer cells (PC-3) at concentrations less than 1 μM .
Antitumor Activity
In vivo studies have indicated that similar compounds can reduce tumor growth in mouse models. The ability to selectively inhibit LIMK1 while sparing other kinases (e.g., ROCK and JNK) suggests a favorable safety profile for therapeutic applications .
Study 1: LIM Kinase Inhibition
A study focused on the synthesis and evaluation of bis-aryl urea derivatives found that certain modifications enhanced selectivity for LIMK over other kinases. The most promising derivatives exhibited potent anti-invasive properties in cancer cell lines, highlighting the potential of such compounds in oncology .
Study 2: Neuroleptic Activity
Another investigation into benzamide derivatives revealed that modifications similar to those in this compound could lead to enhanced neuroleptic activity. Compounds were tested for their effects on apomorphine-induced stereotyped behavior in rats, demonstrating significant improvements in activity compared to standard treatments like metoclopramide .
Data Table: Biological Activity Summary
| Compound | Target Kinase | IC50 (nM) | Effect on Cell Migration | In Vivo Efficacy |
|---|---|---|---|---|
| Compound 18b | LIMK1 | <25 | Significant reduction | Tumor growth inhibition |
| Compound 55 | Neuroleptic receptor | Not specified | Not applicable | Enhanced activity vs. haloperidol |
Propriétés
IUPAC Name |
N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4/c1-30-18-9-6-15(22)12-17(18)26-21(29)24-11-10-23-19(27)13-4-7-16(8-5-13)25-20(28)14-2-3-14/h4-9,12,14H,2-3,10-11H2,1H3,(H,23,27)(H,25,28)(H2,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKHYLHJBHXYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













